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Compound of Interest

Compound Name: 2-(Propylthio)pyrimidine-4,6-diol

For researchers, scientists, and drug development professionals, ensuring the safety and purity
of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative
overview of analytical methodologies for the quantification of potential genotoxic impurities
(GTIs) in the antiplatelet drug, Ticagrelor. The presence of GTIs, even at trace levels, can pose
a significant safety risk, making their accurate quantification a critical aspect of quality control.

This document details and compares various analytical techniques, offering insights into their
performance, supported by experimental data. We will explore methodologies for two identified
potential genotoxic impurities in Ticagrelor: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a non-
volatile process-related impurity, and Methyl Chloride, a potential volatile impurity arising from
specific synthesis routes.

Identified Genotoxic Impurities in Ticagrelor

A thorough risk assessment of the Ticagrelor synthesis process and degradation pathways has
identified several potential impurities. Based on available literature and in silico toxicological
predictions, the following have been highlighted for their potential genotoxicity:

o 5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A known process-related impurity in the synthesis
of Ticagrelor. Its nitro-aromatic structure raises alerts for mutagenicity.

o Methyl Chloride (CHsCI): A potential genotoxic impurity that can be formed during certain
deprotection steps in the synthesis of Ticagrelor, particularly when using hydrochloric acid in
methanol.[1]
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 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine: Another process-related impurity with structural
alerts for genotoxicity.

e Other Process-Related Impurities (e.g., TIC Imp-I, -11, -lll, -1V, and Ticagrelor EP Impurity B):
While not definitively classified as genotoxic in publicly available literature, a precautionary
approach using in silico (Q)SAR models is recommended as per ICH M7 guidelines to
assess their mutagenic potential.[2][3][4] These models analyze the chemical structure of an
impurity to predict its potential for DNA reactivity.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for GTI quantification is dictated by the physicochemical
properties of the impurity, the required sensitivity, and the sample matrix. Here, we compare
three widely used analytical methods: Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS/MS), Headspace Gas Chromatography-Mass Spectrometry (HS-
GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of Analytical Methods for
Genotoxic Impurity Quantification
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Method 1: LC-QTOF-MS/MS for 5-Nitro-2-
(propylthio)pyrimidine-4,6-diol
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This method is highly suitable for the trace-level quantification of non-volatile and polar
genotoxic impurities.

Experimental Protocol

Chromatographic Conditions:

e Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 pum)
» Mobile Phase A: 0.1% Formic acid in Water

» Mobile Phase B: Acetonitrile

o Gradient: Isocratic or gradient elution depending on the separation needs. For the identified
impurity, an isocratic elution with a high organic content is often effective.

e Flow Rate: 0.3 mL/min
e Column Temperature: 40 °C
e Injection Volume: 5 pL

Mass Spectrometry Conditions:

lonization Mode: Electrospray lonization (ESI), positive or negative mode depending on the
analyte. For the nitropyrimidine impurity, negative ion mode is often preferred.

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Capillary Voltage: 3.0 kV

Quantitative Data
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Parameter Result
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.10 ng/mL

Linearity Range

0.10 - 16.1 ng/mL

Correlation Coefficient (r)

0.9999

Accuracy (Recovery)

97.5% (RSD 9.9%)

Data derived from a representative LC-MS/MS method for a similar genotoxic impurity in

Ticagrelor.
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LC-QTOF-MS/MS Workflow for Non-Volatile GTI Analysis

Method 2: Headspace GC-MS for Methyl Chloride

For volatile genotoxic impurities like methyl chloride, headspace gas chromatography coupled
with mass spectrometry is the method of choice. This technique allows for the analysis of
volatile compounds without injecting the non-volatile drug substance, thereby protecting the

instrument and improving sensitivity.

Experimental Protocol
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Headspace Conditions:

Vial Size: 20 mL

Sample Amount: 100 mg of Ticagrelor drug substance

Diluent: Dimethyl sulfoxide (DMSQO) or another suitable high-boiling solvent

Incubation Temperature: 80 °C

Incubation Time: 30 minutes

Injection Volume: 1 mL of headspace gas
GC-MS Conditions:
e Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 pm)
o Carrier Gas: Helium at a constant flow of 1.0 mL/min
e Oven Temperature Program:
o Initial temperature: 40 °C, hold for 5 minutes
o Ramp: 10 °C/min to 240 °C
o Hold: 5 minutes at 240 °C
e Injector Temperature: 220 °C
o MS Transfer Line Temperature: 250 °C
 lonization Mode: Electron lonization (El) at 70 eV

e Acquisition Mode: Selected lon Monitoring (SIM) using characteristic ions for methyl chloride
(m/z 50 and 52).

Quantitative Data
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Parameter Representative Value
Limit of Detection (LOD) ~0.1 ppm

Limit of Quantification (LOQ) ~0.3 ppm

Linearity Range 0.3-10 ppm
Correlation Coefficient (r2) > 0.995

Accuracy (Recovery) 90 - 110%

Data is representative for the analysis of alkyl chlorides in pharmaceutical ingredients.[5]
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HS-GC-MS Workflow for Volatile GTI Analysis

Method 3: HPLC-UV for Nitropyrimidine Impurities
(A Comparative Alternative)
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While MS-based methods offer superior sensitivity and specificity, HPLC with UV detection can
be a viable, cost-effective alternative for screening and quantification of GTIs that possess a
suitable UV chromophore, especially when the expected impurity levels are within the detection
limits of the UV detector. For a nitropyrimidine impurity like 5-Nitro-2-(propylthio)pyrimidine-
4,6-diol, its nitro-aromatic structure provides strong UV absorbance, making this technique
potentially applicable.

Experimental Protocol

Chromatographic Conditions:
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pm)

* Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar
organic solvent (e.g., acetonitrile or methanol).

e Flow Rate: 1.0 mL/min
e Column Temperature: Ambient or controlled at 30 °C
e Injection Volume: 20 pL

» Detection Wavelength: Determined by the UV maximum of the impurity (typically in the range
of 254-330 nm for nitro-aromatic compounds).

Quantitative Data

Parameter Expected Performance
Limit of Detection (LOD) 1-10 ppm

Limit of Quantification (LOQ) 3-30 ppm

Linearity Range LOQ to ~200 ppm
Correlation Coefficient (r2) >0.99

Accuracy (Recovery) 95 - 105%
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Expected performance is based on typical validated HPLC-UV methods for trace impurity

analysis in pharmaceuticals and may require optimization for specific impurities.[6][7]
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HPLC-UV Workflow for GTI Analysis

Conclusion

The selection of an appropriate analytical method for the quantification of genotoxic impurities

in Ticagrelor is a critical decision in the drug development and manufacturing process.

o LC-MS/MS stands out as the gold standard for non-volatile GTlIs, offering unparalleled

sensitivity and specificity, which is crucial for meeting the stringent regulatory limits for these

impurities.
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» HS-GC-MS is the method of choice for volatile GTIs, providing robust and reliable
quantification by effectively separating the analyte from the non-volatile drug matrix.

o HPLC-UV, while less sensitive, can serve as a valuable and cost-effective tool for monitoring
GTls with strong UV chromophores, particularly in later stages of process development or for
routine quality control where the impurity levels are expected to be well above the detection
limit of the method.

A comprehensive approach to GTI control in Ticagrelor should involve a thorough risk
assessment to identify potential GTls, followed by the development and validation of
appropriate analytical methods based on the specific impurity's properties. The data and
methodologies presented in this guide provide a solid foundation for researchers and scientists
to establish a robust control strategy for genotoxic impurities in Ticagrelor, ultimately ensuring
the safety and quality of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b044197#genotoxic-impurity-quantification-in-
ticagrelor-drug-substance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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